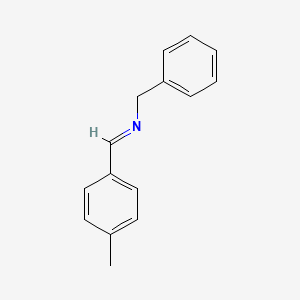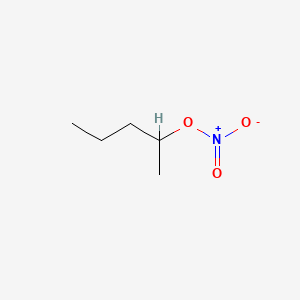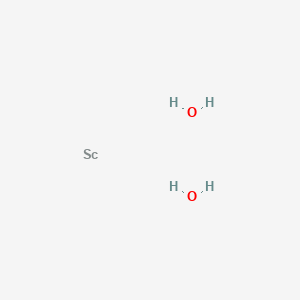
Scandium--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scandium–water (1/2) is a compound formed by the interaction of scandium and water Scandium is a rare earth element with the atomic number 21 and is known for its unique properties and applications in various fields When scandium reacts with water, it forms scandium hydroxide and hydrogen gas
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Scandium–water (1/2) can be synthesized by reacting scandium metal with water. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of scandium in water. The reaction can be represented as follows: [ 2Sc (s) + 6H_2O (l) \rightarrow 2Sc(OH)_3 (aq) + 3H_2 (g) ] This reaction involves the dissolution of scandium metal in water, resulting in the formation of scandium hydroxide and the release of hydrogen gas .
Industrial Production Methods
Industrial production of scandium compounds, including scandium–water (1/2), often involves the extraction of scandium from ores and its subsequent purification. The extracted scandium is then reacted with water under controlled conditions to produce the desired compound. The process may involve steps such as roasting, leaching, and solvent extraction to obtain high-purity scandium .
Análisis De Reacciones Químicas
Types of Reactions
Scandium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Scandium can be oxidized to form scandium oxide.
Reduction: Scandium hydroxide can be reduced to scandium metal.
Substitution: Scandium hydroxide can undergo substitution reactions with various reagents to form different scandium compounds.
Common Reagents and Conditions
Common reagents used in the reactions of scandium–water (1/2) include acids, bases, and halogens. For example, scandium hydroxide reacts with hydrochloric acid to form scandium chloride and water: [ Sc(OH)_3 (aq) + 3HCl (aq) \rightarrow ScCl_3 (aq) + 3H_2O (l) ]
Major Products
The major products formed from the reactions of scandium–water (1/2) include scandium oxide, scandium chloride, and other scandium salts depending on the reagents used .
Aplicaciones Científicas De Investigación
Scandium–water (1/2) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various scandium compounds.
Biology: Investigated for its potential biological effects and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a component in radiopharmaceuticals.
Mecanismo De Acción
The mechanism of action of scandium–water (1/2) involves the interaction of scandium ions with water molecules. Scandium ions can form coordination complexes with water molecules, leading to the formation of scandium hydroxide. The molecular targets and pathways involved in these interactions are still under investigation, but it is believed that scandium may act on ribosomes and other cellular components .
Comparación Con Compuestos Similares
Scandium–water (1/2) can be compared with other similar compounds such as yttrium–water and lanthanum–water. These compounds share similar chemical properties due to their position in the periodic table. scandium–water (1/2) is unique due to the smaller ionic radius of scandium, which affects its reactivity and the types of complexes it forms .
List of Similar Compounds
- Yttrium–water
- Lanthanum–water
- Aluminum–water
- Zirconium–water
Propiedades
Número CAS |
21439-54-3 |
|---|---|
Fórmula molecular |
H4O2Sc |
Peso molecular |
80.987 g/mol |
Nombre IUPAC |
scandium;dihydrate |
InChI |
InChI=1S/2H2O.Sc/h2*1H2; |
Clave InChI |
FYEOJLXSZRLIQK-UHFFFAOYSA-N |
SMILES canónico |
O.O.[Sc] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


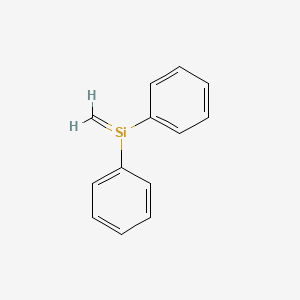
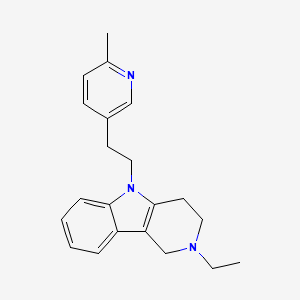


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



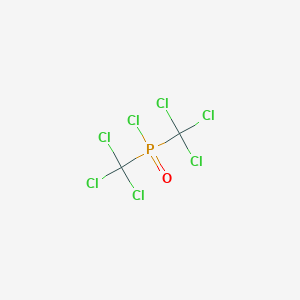
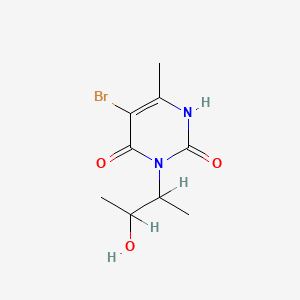
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
